molecular formula C18H15FN4O4S B2686724 Ethyl 2-(1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamido)thiazole-4-carboxylate CAS No. 1040634-34-1

Ethyl 2-(1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamido)thiazole-4-carboxylate

Cat. No. B2686724
M. Wt: 402.4
InChI Key: HDWRMSHGUAJDGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound you mentioned is a complex organic molecule that likely contains a pyrimidine moiety . Pyrimidine moieties are often employed in the design of privileged structures in medicinal chemistry . They are known to exhibit a wide range of pharmacological activities .


Molecular Structure Analysis

The compound likely contains a thiazole ring, which consists of sulfur and nitrogen in such a way that the pi (π) electrons are free to move from one bond to other bonds, rendering aromatic ring properties .

Scientific Research Applications

Synthesis and Anticancer Activity

Ethyl 2-(1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamido)thiazole-4-carboxylate is a compound used in the synthesis of new heterocycles. These compounds have been evaluated for their potential anticancer activity. For instance, derivatives synthesized using thiophene incorporated thioureido substituents showed promising activity against human cancer cell lines like colon HCT-116 (Abdel-Motaal, Alanzy, & Asem, 2020).

Antimicrobial and Antituberculosis Activities

These compounds have also been studied for their antimicrobial properties. For example, the synthesis and characterization of ethyl benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates demonstrated antimicrobial activity (Spoorthy, Kumar, Rani, & Ravindranath, 2021). Furthermore, thiazole-aminopiperidine hybrid analogues, which include this compound, have been designed and synthesized as novel Mycobacterium tuberculosis GyrB inhibitors, showing potential in antituberculosis therapy (Jeankumar et al., 2013).

Applications in Medicinal Chemistry

The compound also plays a role in medicinal chemistry. It has been used in the synthesis of various derivatives that exhibit biological activities. For instance, compounds containing ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate were assessed for cytotoxicity against cancer cell lines, revealing significant antiproliferative potential (Gad et al., 2020).

Synthesis of Novel Heterocyclic Compounds

This compound is also significant in the synthesis of novel heterocyclic compounds. For example, it has been used in the synthesis of thiazole derivatives, which have applications in pharmaceutical research (Hemdan & Abd El-Mawgoude, 2015).

Future Directions

The future directions for this compound could involve further studies to evaluate its potential biological activities. Given the known activities of some pyrimidine derivatives , this compound could be of interest in the development of new drugs.

properties

IUPAC Name

ethyl 2-[[1-[(3-fluorophenyl)methyl]-6-oxopyridazine-3-carbonyl]amino]-1,3-thiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN4O4S/c1-2-27-17(26)14-10-28-18(20-14)21-16(25)13-6-7-15(24)23(22-13)9-11-4-3-5-12(19)8-11/h3-8,10H,2,9H2,1H3,(H,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDWRMSHGUAJDGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC(=O)C2=NN(C(=O)C=C2)CC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamido)thiazole-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.